(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone

Description

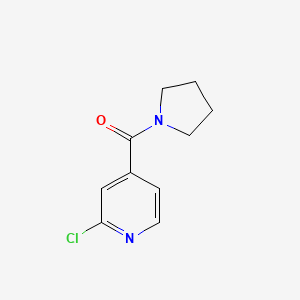

(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone (CAS: 720693-06-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidine moiety linked via a methanone bridge at the 4-position. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthetic utility is highlighted by its role as a precursor in the development of bioactive molecules, particularly those targeting central nervous system disorders and antimicrobial agents .

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHSPRAIXABXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649212 | |

| Record name | (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720693-06-1 | |

| Record name | (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloropyridine-4-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then subjected to further purification steps to obtain the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The methanone group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: The pyrrolidin-1-yl group can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acid derivatives.

Scientific Research Applications

Chemistry: (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its chemical properties can be exploited to enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and pyrrolidin-1-yl group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone can be contextualized by comparing it with related pyridine-pyrrolidine hybrids and other methanone derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Structural Modifications and Electronic Effects

- Pyridine Substituents : The 2-chloro substitution in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with analogs bearing 4-substituted phenyl groups (e.g., nitro, bromo, methyl), which increase steric bulk and alter π-π stacking interactions .

- Heterocyclic Amine Moieties : Replacing pyrrolidine with morpholine (as in ) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. Piperidine derivatives (e.g., ) exhibit greater conformational flexibility due to their six-membered ring structure.

Physicochemical Properties

- Melting Points : Derivatives with bulky substituents (e.g., 4-substituted phenyl groups in ) show higher melting points (268–287°C) compared to simpler analogs, likely due to enhanced crystalline lattice stability.

- Solubility : The target compound’s pyrrolidine group improves solubility in polar solvents relative to morpholine or piperidine analogs, which may form stronger intermolecular hydrogen bonds .

Biological Activity

(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its structural features, which include a chlorinated pyridine ring and a pyrrolidine moiety. This combination suggests potential interactions with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

| Feature | Description |

|---|---|

| Pyridine Ring | Contains a chlorine substituent at the 2-position, enhancing lipophilicity and reactivity. |

| Pyrrolidine Moiety | Provides flexibility and potential for hydrogen bonding with biological targets. |

| Methanone Group | Serves as a functional group that may influence the compound's reactivity and binding properties. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could alter signaling pathways, leading to various physiological effects.

- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation in animal models by modulating prostaglandin levels .

- Neuroprotective Properties : The compound's ability to activate neuronal channels suggests potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound may possess activity against drug-resistant bacterial strains .

Case Studies and Research Findings

- In Vivo Studies on Inflammation :

- Neuronal Activity :

- Antimicrobial Efficacy :

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone | Anti-inflammatory and neuroprotective | Enzyme inhibition and receptor modulation |

| (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Antimicrobial | Disruption of cell wall synthesis |

| (4-Methyl-N-(2-chloropyridin-3-yl)benzamide) | Strong anti-inflammatory | Prostaglandin modulation |

Q & A

Q. What are the established synthetic routes for preparing (2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone, and what reaction conditions optimize yield and purity?

The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed coupling. A common approach involves reacting 2-chloro-4-pyridinecarbonyl chloride with pyrrolidine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl. Reaction optimization includes:

- Catalytic systems : Ruthenium(II) catalysts (e.g., [RuCl2(p-cymene)]₂) enhance regioselectivity in aryl-pyrrolidinone bond formation .

- Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradient) achieves >95% purity .

- Yield : Typical yields range from 60–75%, influenced by stoichiometric ratios and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine C-Cl at δ ~150 ppm; pyrrolidinyl carbonyl at ~165 ppm) .

- HRMS : Validate molecular weight (C₁₀H₁₀ClN₂O: calc. 210.0534, obs. 210.0532) .

- Crystallography :

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- In vitro assays :

- Target validation : Molecular docking (e.g., AutoDock Vina) predicts interactions with GABA receptor subunits or DNA repair enzymes .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results during structural elucidation?

- Validation steps :

- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions .

- Polymorphism checks : Compare multiple crystal batches; use differential scanning calorimetry (DSC) to detect phase transitions .

- Refinement adjustments : Apply ShelXL’s TWIN and BASF commands for twinned datasets or disordered regions .

Q. What strategies improve the regioselectivity of chloropyridine-pyrrolidinone coupling reactions in complex syntheses?

- Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to block undesired substitution sites .

- Catalyst tuning : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to retain chloro-substituents .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the pyridine C4 position .

Q. How does the electronic environment of the chloropyridine ring influence reactivity in nucleophilic substitution reactions?

- Computational insights :

- DFT calculations : The electron-withdrawing Cl substituent reduces electron density at C4, increasing susceptibility to nucleophilic attack (Mulliken charge: C4 = +0.32 e) .

- Hammett studies : σₚ values correlate with reaction rates; chloro-substituted pyridines exhibit σₚ ≈ 0.23, favoring SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.